1,1-Difluorobut-1-ene

Catalog No.
S718879
CAS No.
407-09-0
M.F
C4H6F2
M. Wt
92.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Difluorobut-1-ene

CAS Number

407-09-0

Product Name

1,1-Difluorobut-1-ene

IUPAC Name

1,1-difluorobut-1-ene

Molecular Formula

C4H6F2

Molecular Weight

92.09 g/mol

InChI

InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3

InChI Key

CYICOSUAVXTZOD-UHFFFAOYSA-N

SMILES

CCC=C(F)F

Canonical SMILES

CCC=C(F)F
  • Organic synthesis

    The presence of a double bond and two fluorine atoms makes 1,1-Difluorobut-1-ene an interesting building block for organic synthesis. Researchers might explore its reactivity in Diels-Alder reactions or other cycloadditions to form complex molecules ().

  • Fluorine chemistry

    Fluorine atoms can significantly alter the properties of a molecule. Studying 1,1-Difluorobut-1-ene could help researchers understand the unique reactivity patterns introduced by gem-difluoro (geminal meaning two fluorines on the same carbon) substitution and their potential applications in medicinal chemistry or material science ().

  • Theoretical chemistry

    Computational modeling of 1,1-Difluorobut-1-ene can aid in understanding its structure, bonding, and potential reaction mechanisms. This information can be valuable for designing further experiments and predicting its behavior in different environments ().

1,1-Difluorobut-1-ene is a fluorinated organic compound with the chemical formula C4H6F2. It features a double bond between the first and second carbon atoms in a four-carbon chain, with two fluorine atoms attached to the first carbon. The molecular weight of 1,1-difluorobut-1-ene is approximately 92.09 g/mol, and it has a boiling point of around 3.7 °C . The compound's structure can be represented by the SMILES notation "CCC=C(F)F" and its InChIKey is CYICOSUAVXTZOD-UHFFFAOYSA-N .

Currently, there is no significant research on the specific mechanism of action of 1,1-difluorobut-1-ene in biological systems.

  • Flammability: Predicted to be flammable based on the presence of a carbon-carbon double bond [].
  • Toxicity: Data not available, but it is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its unknown toxicological profile.
, primarily due to its unsaturation and the presence of fluorine atoms. Key reactions include:

  • Addition Reactions: The double bond allows for electrophilic addition reactions with halogens (e.g., bromine) and hydrogen, leading to saturated derivatives.
  • Substitution Reactions: The fluorine atoms can be substituted by nucleophiles, resulting in various products such as alcohols or other halogenated compounds.
  • Oxidation Reactions: The compound can undergo oxidation to form epoxides or other oxygenated derivatives .

Major Products Formed

  • From Addition Reactions: 4,4-Difluoro-1,2-dibromobutane.
  • From Substitution Reactions: 4-Hydroxy-1,1-difluorobut-1-ene.
  • From Oxidation Reactions: 4,4-Difluoro-1,2-epoxybutane .

The synthesis of 1,1-difluorobut-1-ene can be achieved through several methods:

  • Fluorination of Butenes: Direct fluorination of butenes using fluorinating agents under controlled conditions.
  • Dehydrohalogenation: Starting from halogenated butanes (e.g., 1-bromo or 1-chlorobutane), dehydrohalogenation can yield the desired alkene.

In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions .

1,1-Difluorobut-1-ene has potential applications in various fields:

  • Chemical Synthesis: As a building block for more complex fluorinated compounds in organic synthesis.
  • Pharmaceuticals: Its unique properties may make it useful in drug design and development.

The reactivity of this compound makes it valuable for creating derivatives that could have specialized applications in materials science or agrochemicals .

Interaction studies involving 1,1-difluorobut-1-ene focus on its reactivity with biological targets. Its ability to form covalent bonds with proteins or enzymes could lead to significant changes in their function. Understanding these interactions is crucial for assessing potential toxicity and therapeutic applications .

Several compounds share structural similarities with 1,1-difluorobut-1-ene. Notable comparisons include:

Compound NameStructure/FormulaKey Differences
4-Chloro-1-buteneC4H7ClContains chlorine instead of fluorine; different reactivity.
1,2-DifluorobutaneC4H8F2Has two fluorine atoms on different carbons; alters physical properties.
3,3-Difluorobut-1-eneC4H6F2Similar formula but differs in fluorination position; affects reactivity.
1,1,1-Trifluorobut-1-eneC4H6F3Contains three fluorine atoms; significantly alters chemical behavior.

Uniqueness

The uniqueness of 1,1-difluorobut-1-ene lies in its specific arrangement of atoms and functional groups that provide distinct chemical properties compared to similar compounds. Its combination of a double bond and two fluorine substituents contributes to its reactivity profile and potential utility in synthetic applications .

Systematic Nomenclature

The compound 1,1-difluorobut-1-ene follows the International Union of Pure and Applied Chemistry nomenclature system for fluorinated alkenes [1] [2]. The systematic name indicates the presence of two fluorine atoms attached to the first carbon of a four-carbon chain containing a double bond [1]. According to established nomenclature principles for fluoroalkenes, the compound is named by identifying the longest carbon chain containing the double bond, numbering the carbons to give the lowest possible number for the doubly bonded carbons, and specifying the positions of fluorine substituents [3] [2].

The International Union of Pure and Applied Chemistry name for this compound is 1,1-difluorobut-1-ene, which systematically describes its molecular structure [1]. This nomenclature follows the standard convention where the parent chain is butene, indicating four carbon atoms with one carbon-carbon double bond, and the "1,1-difluoro" prefix specifies that two fluorine atoms are attached to the first carbon atom [1] [3].

Chemical Registry Identifiers

The compound is registered in multiple chemical databases with distinct identifier codes that facilitate accurate identification and cross-referencing across scientific literature and databases [1] [4]. The Chemical Abstracts Service has assigned the registry number 407-09-0 to 1,1-difluorobut-1-ene [1] [5]. This unique identifier serves as the primary reference for the compound in chemical literature and regulatory documents [6].

The PubChem database, maintained by the National Center for Biotechnology Information, has assigned the compound identifier 2782310 to 1,1-difluorobut-1-ene [1]. The ChemSpider database, operated by the Royal Society of Chemistry, uses the identifier 2062469 for this compound [7] [4]. The DSSTox Substance Identification number DTXSID30382028 is assigned by the Environmental Protection Agency for toxicological and environmental fate databases [1] [5].

Molecular Descriptors and Structural Identifiers

The International Chemical Identifier for 1,1-difluorobut-1-ene is InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3, which provides a standardized textual representation of the molecular structure [1] [8]. This identifier encodes the connectivity of atoms and can be used for database searches and structural comparisons [8]. The corresponding International Chemical Identifier Key is CYICOSUAVXTZOD-UHFFFAOYSA-N, which represents a hashed version of the full International Chemical Identifier designed for efficient web-based searches [1] [8].

The Simplified Molecular Input Line Entry System notation for this compound is CCC=C(F)F, which provides a linear representation of the molecular structure showing the carbon backbone with the terminal difluoroethene group [1]. The Wikidata identifier Q82173307 links the compound to structured data in the Wikidata knowledge base [1].

Alternative Names and Synonyms

The compound is known by several alternative names in chemical literature and databases [1] [5]. The most commonly used synonyms include 1,1-difluorobutene, 1,1-difluoro-1-butene, and difluorobutene [1] [5]. The Chemical Abstracts Service index name for this compound is "1-Butene, 1,1-difluoro-" which follows the inverted naming convention used in chemical indexing [7] [5].

International variants of the name include 1,1-difluor-1-buten in German and 1,1-difluoro-1-butène in French, reflecting the systematic nomenclature principles applied across different languages [7]. These multilingual designations ensure consistent identification of the compound in international scientific communications [2].

Molecular Formula and Physical Identifiers

The molecular formula of 1,1-difluorobut-1-ene is C₄H₆F₂, indicating the presence of four carbon atoms, six hydrogen atoms, and two fluorine atoms [1] [9]. The molecular weight is 92.09 grams per mole, with an exact mass of 92.04375652 daltons [1] [9]. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotopes, is also 92.04375652 daltons [1].

The compound exhibits specific structural characteristics that are reflected in its computed molecular descriptors [1]. The XLogP3-AA value of 1.9 indicates the compound's lipophilicity, while the topological polar surface area of 0 square angstroms reflects the nonpolar nature of the molecule [1]. The complexity value of 52.6 provides a measure of the structural complexity based on the molecular graph [1].

Comprehensive Chemical Identification Data

PropertyValue
Chemical Abstracts Service Number407-09-0 [1] [5]
International Union of Pure and Applied Chemistry Name1,1-Difluorobut-1-ene [1]
Molecular FormulaC₄H₆F₂ [1] [9]
Molecular Weight92.09 g/mol [1] [9]
Exact Mass92.04375652 Da [1]
Monoisotopic Mass92.04375652 Da [1]
InChI IdentifierInChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3 [1]
InChI KeyCYICOSUAVXTZOD-UHFFFAOYSA-N [1]
SMILES NotationCCC=C(F)F [1]
DSSTox Substance IdentifierDTXSID30382028 [1] [5]
Wikidata IdentifierQ82173307 [1]
PubChem Compound Identifier2782310 [1]
ChemSpider Identifier2062469 [7]
Hydrogen Bond Donor Count0 [1]
Hydrogen Bond Acceptor Count2 [1]
Rotatable Bond Count1 [1]
Topological Polar Surface Area0 Ų [1]
Heavy Atom Count6 [1]
Formal Charge0 [1]
Complexity52.6 [1]
XLogP3-AA1.9 [1]
Kovats Retention Index414 (Standard non-polar) [1]
Melting Point-144.9°C [10] [9]
Boiling Point3.7°C [10] [9]
Density1.0216 g/cm³ [10]
Refractive Index1.39 [10]

1,1-Difluorobut-1-ene is a fluorinated organic compound with the molecular formula C₄H₆F₂ and a molecular weight of 92.09 g/mol [1] [2]. The compound is classified under the Chemical Abstracts Service number 407-09-0 and follows the International Union of Pure and Applied Chemistry nomenclature as 1,1-difluorobut-1-ene [1] [3] [2].

The molecular structure consists of a four-carbon chain with a double bond between the first and second carbon atoms, and two fluorine atoms attached to the first carbon position [1]. This structural arrangement creates a unique chemical entity that combines the properties of both alkenes and fluoroalkanes. The complete molecular composition includes four carbon atoms, six hydrogen atoms, and two fluorine atoms, resulting in a total of twelve atoms with eleven chemical bonds [1].

Molecular Connectivity and Bonding Patterns

The structural connectivity of 1,1-difluorobut-1-ene can be precisely described through its Simplified Molecular Input Line Entry System notation as CCC=C(F)F [1] [2]. This notation reveals the linear chain arrangement where the terminal carbon bears both fluorine substituents. The International Chemical Identifier string InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3 provides additional structural details about the hydrogen distribution and connectivity patterns [1] [2].

The molecular architecture features five non-hydrogen bonds, with one multiple bond corresponding to the carbon-carbon double bond [1]. The molecule contains one rotatable bond, which allows for conformational flexibility around the C2-C3 single bond [1]. This rotational freedom contributes to the compound's dynamic structural behavior in different environments.

Bond Length Analysis

Bond Angle Geometry

The molecular geometry of 1,1-difluorobut-1-ene is determined by the hybridization states of its carbon atoms and the influence of the electronegative fluorine substituents. The first carbon (C1) exhibits sp² hybridization due to its participation in the double bond, creating a trigonal planar geometry around this center [6] [7].

The F-C1-F bond angle is expected to deviate from the ideal trigonal planar angle of 120° due to the high electronegativity of fluorine atoms. Computational studies on similar difluoroalkenes suggest this angle ranges from approximately 110-115° [8]. This compression occurs because the fluorine atoms' lone pairs create additional electron-electron repulsion, causing the bond angle to contract from the ideal geometry.

The F-C1=C2 bond angles maintain closer adherence to trigonal planar geometry, with values expected around 120-125° [6]. The C1=C2-C3 angle, representing the connection between the double bond and the alkyl chain, also follows trigonal planar geometry with an expected value of 120-125°.

The saturated carbons C3 and C4 exhibit tetrahedral geometry characteristic of sp³ hybridization. The C2-C3-C4 bond angle approximates the tetrahedral angle of 109.5°, with slight variations (109-113°) depending on conformational effects and electronic influences from the adjacent double bond system [6].

Three-Dimensional Molecular Architecture

The overall three-dimensional structure of 1,1-difluorobut-1-ene exhibits partial planarity due to the presence of the alkene functional group. The atoms C1, C2, and their immediate substituents (the two fluorine atoms and the hydrogen on C2) lie approximately in the same plane, consistent with sp² hybridization [1].

The alkyl portion of the molecule (C3 and C4 with their hydrogen substituents) can adopt various conformations through rotation around the C2-C3 single bond. This conformational flexibility allows the molecule to exist in multiple spatial arrangements, with the most stable conformations determined by steric interactions between substituents and electronic effects.

The presence of two fluorine atoms at the same carbon creates a significant dipole moment, influencing both intramolecular and intermolecular interactions. The geminal difluoro substitution pattern (two fluorines on the same carbon) results in a molecular dipole that affects the compound's physical properties and chemical reactivity .

Electronic Structure Considerations

The electronic structure of 1,1-difluorobut-1-ene is dominated by the high electronegativity of the fluorine atoms and the π-electron system of the double bond. The carbon-fluorine bonds exhibit significant ionic character due to the electronegativity difference between carbon (2.55) and fluorine (3.98 on the Pauling scale).

Nuclear magnetic resonance spectroscopy studies of related fluoroalkenes demonstrate that fluorine-19 signals provide valuable structural information about the electronic environment [9] [10]. The chemical shifts and coupling patterns in both proton and fluorine-19 nuclear magnetic resonance spectra reflect the unique electronic environment created by the geminal difluoro substitution.

The molecular orbital structure includes contributions from fluorine lone pairs, which can participate in hyperconjugative interactions with the adjacent π-system. These electronic effects influence both the stability of different conformations and the chemical reactivity of the compound toward various reagents.

Structural Comparison with Related Compounds

Comparative analysis with other difluorobutene isomers reveals the unique structural characteristics of the 1,1-difluoro substitution pattern. Unlike 1,2-difluorobut-1-ene, where fluorine atoms are distributed across different carbons, the geminal arrangement in 1,1-difluorobut-1-ene creates distinct steric and electronic environments [11] [12].

The structural features of 1,1-difluorobut-1-ene can be contrasted with those of 1,1-difluoroethene, which lacks the extended alkyl chain. The additional carbons in the butene system provide greater conformational flexibility while maintaining the characteristic properties of the gem-difluoro alkene functionality [13].

Crystallographic studies of related halogenated alkenes provide insight into the preferred molecular geometries and packing arrangements [14] [15]. These structural investigations demonstrate how the presence of multiple fluorine atoms influences molecular shape and intermolecular interactions in the solid state.

XLogP3

1.9

Dates

Last modified: 08-15-2023

Explore Compound Types